1-Bromo-4-butoxy-2,3-dichlorobenzene

Description

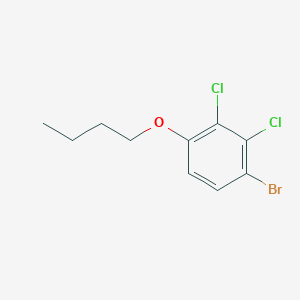

1-Bromo-4-butoxy-2,3-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, a butoxy group (-OC₄H₉) at position 4, and chlorine atoms at positions 2 and 2. The butoxy group introduces steric bulk and lipophilicity, which may enhance solubility in organic solvents and influence reactivity in substitution reactions.

Properties

IUPAC Name |

1-bromo-4-butoxy-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrCl2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJMBYCTTZTINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4-butoxy-2,3-dichlorobenzene typically involves the bromination of 4-butoxy-2,3-dichlorobenzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Bromo-4-butoxy-2,3-dichlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-butoxy-2,3-dichlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Medicine: It may be involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butoxy-2,3-dichlorobenzene involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound’s properties and reactivity can be contextualized against related halogenated benzene derivatives:

Key Observations :

- Substituent Effects : The butoxy group in 1-bromo-4-butoxy-2,3-dichlorobenzene is electron-donating via resonance, which contrasts with the electron-withdrawing nature of halogens (Cl, Br). This may activate the ring toward electrophilic substitution at specific positions .

- Steric Hindrance : The butoxy group’s bulkiness could reduce reaction rates in substitution reactions compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .

Physical and Chemical Properties

- Boiling/Melting Points : Halogenated benzenes with alkoxy groups typically exhibit lower melting points than fully halogenated analogs due to reduced crystallinity. For example, 1-bromo-2,3-dichlorobenzene has a boiling point of ~230°C , while alkoxy-substituted analogs (e.g., 1-bromo-4-ethoxy-2,3-difluorobenzene) may have lower boiling points due to increased volatility from the alkoxy chain .

- Solubility : The butoxy group enhances lipophilicity, improving solubility in organic solvents like dichloromethane or toluene compared to polar solvents .

Spectroscopic and Computational Analysis

- FT-IR/Raman: The presence of the butoxy group would introduce distinct C-O and C-H stretching vibrations (~1050 cm⁻¹ and ~2800 cm⁻¹, respectively), differentiating it from non-alkoxy analogs like 1-bromo-2,3-dichlorobenzene .

- DFT Studies : Theoretical calculations (e.g., PCM/TD-DFT) on similar compounds suggest that alkoxy substituents alter electron density distributions, reducing HOMO-LUMO gaps and increasing polarizability .

Environmental and Toxicological Considerations

- Biodegradability: Alkoxy groups may improve biodegradability compared to fully halogenated benzenes, as seen in studies on dichlorophenol derivatives .

- Persistence: The chlorine and bromine substituents likely confer environmental persistence, requiring specialized degradation methods (e.g., anodic oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.